![molecular formula C9H18N2 B596235 N-[(Piperidin-4-yl)methyl]cyclopropanamine CAS No. 1225472-72-9](/img/structure/B596235.png)

N-[(Piperidin-4-yl)methyl]cyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

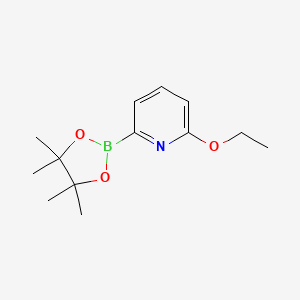

“N-[(Piperidin-4-yl)methyl]cyclopropanamine” is a compound that contains a piperidine ring and a cyclopropane ring. Piperidine is a six-membered ring with one nitrogen atom . Compounds containing a piperidine ring are important in the synthesis of many pharmaceuticals . Cyclopropane is a three-membered carbon ring. The combination of these two structures could lead to interesting chemical properties and potential biological activity.

Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “N-[(Piperidin-4-yl)methyl]cyclopropanamine” might undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as N-[(Piperidin-4-yl)methyl]cyclopropanamine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in recent scientific literature .

Drug Discovery

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .

Antiviral Applications

Piperidine derivatives also show potential as antiviral agents . Their unique chemical structure allows them to interfere with the replication process of certain viruses .

Antimalarial Applications

Piperidine derivatives have shown potential in the treatment of malaria . Their unique chemical properties allow them to inhibit the growth of Plasmodium parasites, which cause malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives are being utilized as antimicrobial and antifungal agents . Their unique chemical structure allows them to inhibit the growth of various types of bacteria and fungi .

Antihypertension Applications

Piperidine derivatives are being utilized as antihypertension agents . They can help to lower blood pressure by relaxing blood vessels .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They can help to reduce pain and inflammation by inhibiting the production of certain chemicals in the body that cause these symptoms .

Future Directions

The study of piperidine and cyclopropane derivatives is an active area of research, with potential applications in drug discovery and organic synthesis . “N-[(Piperidin-4-yl)methyl]cyclopropanamine” could be of interest in these areas, and further studies could explore its synthesis, properties, and potential applications.

properties

IUPAC Name |

N-(piperidin-4-ylmethyl)cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h8-11H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHOSENBUUWUGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693575 |

Source

|

| Record name | N-[(Piperidin-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225472-72-9 |

Source

|

| Record name | N-[(Piperidin-4-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does N-[(Piperidin-4-yl)methyl]cyclopropanamine impact leukemia cells, particularly in the context of HOXA9/MEIS1 driven AML?

A1: N-[(Piperidin-4-yl)methyl]cyclopropanamine (AW84), an irreversible inhibitor of the enzyme Lysine Specific Demethylase 1 (LSD1), demonstrates promising results in preclinical studies using a murine model of HOXA9/MEIS1 (H/M) driven AML. [, ] This type of AML is characterized by the overexpression of the Hoxa9 and Meis1 genes.

Q2: Does the efficacy of N-[(Piperidin-4-yl)methyl]cyclopropanamine vary depending on the genetic drivers of AML?

A2: While N-[(Piperidin-4-yl)methyl]cyclopropanamine (AW84) shows promising results in H/M driven AML, research suggests that its efficacy may be influenced by the specific genetic drivers of the disease. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)

![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)